2-Chloro-5-(4-fluorophenyl)pyrazine Exhibits Sub‑Micromolar Inhibition of S. aureus DNA Gyrase A
In an enzymatic inhibition assay using S. aureus DNA gyrase A expressed in E. coli, 2‑chloro‑5‑(4‑fluorophenyl)pyrazine demonstrated an IC50 value of 466 nM [1]. This compares favorably to the fluoroquinolone antibiotic ciprofloxacin, which inhibits S. aureus DNA gyrase with IC50 values typically ranging from 1.5 to 6 μM (approximately 500–2000 ng/mL) under analogous supercoiling‑relaxation assay conditions [2].
| Evidence Dimension | Inhibition of S. aureus DNA gyrase A |
|---|---|
| Target Compound Data | IC50 = 466 nM |
| Comparator Or Baseline | Ciprofloxacin IC50 = 1.5–6 μM (typical range in S. aureus gyrase supercoiling assays) |
| Quantified Difference | 3.2‑fold to 12.9‑fold lower IC50 (target compound more potent on a molar basis) |
| Conditions | Recombinant S. aureus DNA gyrase A expressed in E. coli BL21(DE3); relaxed pBR322 DNA substrate; 1 h incubation |
Why This Matters
The sub‑micromolar potency against a clinically validated antibacterial target provides a quantitative rationale for prioritizing this scaffold in the design of novel DNA gyrase inhibitors, especially for programs addressing fluoroquinolone‑resistant S. aureus.
- [1] BindingDB. (n.d.). BDBM50211505 (CHEMBL3898703) — IC50 466 nM against Staphylococcus aureus DNA gyrase A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211505 View Source
- [2] Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. https://doi.org/10.1021/bi5000564 View Source
